molecular formula C9H19NO2 B1622166 Methyl 3-(diethylamino)-2-methylpropanoate CAS No. 31084-16-9

Methyl 3-(diethylamino)-2-methylpropanoate

Cat. No. B1622166
CAS RN: 31084-16-9
M. Wt: 173.25 g/mol
InChI Key: LIERAMMEIVRHCW-UHFFFAOYSA-N
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Description

Methyl 3-(diethylamino)-2-methylpropanoate is a chemical compound with the CAS Number: 5351-01-9 . Its molecular weight is 159.23 .


Molecular Structure Analysis

The InChI code for Methyl 3-(diethylamino)-2-methylpropanoate is 1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3 . The molecular structure of similar compounds has been determined by single crystal X-rays diffraction analysis (SC-XRD) .


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 3-(diethylamino)-2-methylpropanoate are not available, similar compounds have been involved in various reactions. For example, Dimethylaminopropylamine is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile .

Scientific Research Applications

  • Block Copolymer Solution Self-Assembly

    • Field : Polymer Chemistry .
    • Application : The self-assembly process of block copolymers (BCPs) in solution has been the focus of extended scientific research due to the astonishing morphological diversity and attainable complexity of the resulting nanoassemblies .
    • Method : The development of synthetic chemistry methods and techniques has led to a myriad of available macromolecules with varying properties .
    • Results : The research has led to the creation of spheres, cylinders, lamellae, vesicles, and many other complex, bicontinuous or even hierarchical structures .
  • Thermo- and pH-Responsive Polymers

    • Field : Polymer Science .
    • Application : Thermo- and pH-responsive poly(N-[3-(diethylamino)propyl]methacrylamide)s were synthesized by free radical polymerization and RAFT polymerization .
    • Method : The molar masses of the samples were 33,000–35,000 g∙mol −1. Investigations of the dilute solutions showed that the prepared samples were flexible chain polymers .
    • Results : The phase separation temperatures decreased as pH increased. The radii of molecules of poly(N-[3-(diethylamino)propyl]methacrylamide) obtained by RAFT polymerization at this temperature at the onset and end of the phase separation interval were lower than ones for samples synthesized by conventional free radical polymerization .
  • Thermostability Assays

    • Field : Biophysics of Membrane Proteins .
    • Application : A thiol-reactive fluorochrome N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) is used for studying the functional and structural properties of membrane proteins in detergents .
    • Method : An unfolding profile is obtained when the fluorochrome becomes fluorescent on reaction with cysteine residues that have been exposed during thermal denaturation of the protein population .
    • Results : The assay can be used to study the binding of inhibitors, substrates, lipids, and other effectors to membrane proteins. It can also be used to understand the dynamics of proteins, allowing states to be defined by changes in accessibility of cysteine residues or by changes in specific amino acid interactions .
  • Synthesis of Lithium Enolate

    • Field : Organic Chemistry .
    • Application : Methyl 3-(dimethylamino)propionate was used in the synthesis of lithium enolate via reaction with lithium diisopropylamide .
    • Method : The specific method of synthesis is not provided in the source, but it involves the reaction of Methyl 3-(dimethylamino)propionate with lithium diisopropylamide .
    • Results : The result of this reaction is the formation of lithium enolate .

Safety And Hazards

The safety information for Methyl 3-(diethylamino)-2-methylpropanoate indicates that it has the following hazard statements: H226, H315, H318, H335 . This suggests that it may be flammable, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for Methyl 3-(diethylamino)-2-methylpropanoate are not available, similar compounds have been synthesized for their thermo- and pH-responsive properties . This suggests potential applications in the development of smart materials.

Relevant Papers Several papers have been published on similar compounds. For instance, a paper titled “Overview on developed synthesis procedures of coumarin heterocycles” discusses the synthesis methods of coumarin systems . Another paper titled “3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry” discusses the synthesis of 3-phenylcoumarins .

properties

IUPAC Name

methyl 3-(diethylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-10(6-2)7-8(3)9(11)12-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIERAMMEIVRHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953185
Record name Methyl 3-(diethylamino)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(diethylamino)-2-methylpropanoate

CAS RN

31084-16-9
Record name Methyl 3-(diethylamino)-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31084-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(diethylamino)-2-methylpropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031084169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(diethylamino)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(diethylamino)-2-methylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Faissner, G Huttner, E Kaifer… - European Journal of …, 2003 - Wiley Online Library
Tripod ligands RC(CH 2 X)(CH 2 Y)(CH 2 Z) (X, Y, Z = NR 2 , PR 2 ) are accessible from α,β‐unsaturated esters R(=CH 2 )COOR′. The key steps in this synthetic approach are Michael …

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